(1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride
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Overview
Description
(1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride is a chemical compound with a molecular formula of C15H17Cl2N3 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Benzylation: The benzimidazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Aminomethylation: The benzylated benzimidazole is further reacted with formaldehyde and ammonium chloride to introduce the aminomethyl group.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzimidazole ring positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of benzimidazole.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine
Medically, derivatives of benzimidazole, including this compound, are explored for their antimicrobial, antifungal, and anticancer properties. They are also investigated for their potential use in treating parasitic infections.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of (1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. The pathways involved include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-2-chloro-1H-benzo[D]imidazole
- 1-Benzyl-1H-benzo[D]imidazol-2-amine
- 2-Chloro-1-(4-fluorobenzyl)-1H-benzo[D]imidazole
Uniqueness
(1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and aminomethyl groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry.
This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial applications, distinguishing it from other benzimidazole derivatives.
Properties
Molecular Formula |
C15H16ClN3 |
---|---|
Molecular Weight |
273.76 g/mol |
IUPAC Name |
(1-benzylbenzimidazol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C15H15N3.ClH/c16-10-15-17-13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12;/h1-9H,10-11,16H2;1H |
InChI Key |
FKBQMNWJPLPRBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CN.Cl |
Origin of Product |
United States |
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